Trandolaprilat Methyl Ester
Description
Context within Angiotensin-Converting Enzyme Inhibitor (ACEI) Chemistry
Angiotensin-converting enzyme inhibitors (ACEIs) are a class of drugs used in the management of cardiovascular conditions like hypertension and heart failure. wikipedia.orgmayoclinic.org They function by inhibiting the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS), which is responsible for regulating blood pressure. wikipedia.orgfrontiersin.org This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. frontiersin.orgnih.gov
ACE inhibitors are often classified based on the chemical moiety that binds to the zinc ion in the active site of the enzyme. frontiersin.org Trandolapril (B549266) and its active form, Trandolaprilat, belong to the dicarboxylate-containing class of ACE inhibitors. scholarsresearchlibrary.com Trandolapril itself is a prodrug, meaning it is an inactive compound that is metabolized in the body to its active form. drugbank.comallfordrugs.com In the liver, the ethyl ester group of Trandolapril is hydrolyzed to produce the active diacid metabolite, Trandolaprilat, which is about eight times more potent as an ACE inhibitor. drugbank.comallfordrugs.com
Trandolaprilat Methyl Ester is the methyl ester analogue of Trandolaprilat. It shares the core structure of dicarboxylate-containing ACE inhibitors but is distinct from the therapeutically used prodrug, Trandolapril, which is an ethyl ester. google.compharmaffiliates.com
Role as a Chemical Precursor and Impurity in Trandolapril Formulations
The significance of this compound in chemical research is twofold: its potential role as a synthetic intermediate and its definite classification as a process-related impurity in the manufacturing of Trandolapril.
As a precursor, related esterified derivatives of the core molecule, such as benzyl (B1604629) esters, are used in various synthetic routes to Trandolapril. allfordrugs.comgoogle.com The synthesis of Trandolapril often involves the coupling of two key intermediates: (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid and a derivative of N-[1-(S)-alkoxycarbonyl-3-phenylpropyl]-L-alanine. google.comwipo.intthieme-connect.de Different ester protecting groups may be used during this complex synthesis, which are later removed or converted. thieme-connect.dethieme-connect.com
More prominently, this compound is recognized as a known impurity in Trandolapril drug products. lookchem.comsynthinkchemicals.comechemi.com It is listed in pharmacopeias as "Trandolapril Impurity A" or "Trandolapril Related Compound A". synthinkchemicals.comechemi.compharmaffiliates.com Impurities like this can arise during synthesis from various sources, such as residual starting materials, by-products from competing reactions, or degradation products. For instance, if methanol (B129727) is present during certain esterification or coupling steps in the synthesis of Trandolapril, the formation of the methyl ester instead of the intended ethyl ester can occur. The presence of such impurities must be carefully monitored and controlled to ensure the quality and purity of the final pharmaceutical product.
Structural Features and Chemical Nomenclature in Academic Discourse
The precise chemical identity of a compound is defined by its structure and systematic name. This compound is a complex molecule with several stereocenters, which are crucial for its chemical properties.
The IUPAC name for the compound is (2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid. lgcstandards.com This name precisely describes the connectivity of the atoms and their spatial arrangement (stereochemistry). The molecule features a fused bicyclic system (octahydroindole-2-carboxylic acid) linked via an amide bond to an alanyl-phenylbutanoate side chain. lgcstandards.com The key functional groups are a carboxylic acid, an amide, and a methyl ester.
In scientific literature and chemical catalogs, it is referred to by several synonyms, reflecting its role as a Trandolapril-related substance.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | (2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | lgcstandards.com |
| CAS Number | 118194-41-5 | pharmaffiliates.comsynthinkchemicals.com |
| Molecular Formula | C₂₃H₃₂N₂O₅ | pharmaffiliates.comsynthinkchemicals.com |
| Molecular Weight | 416.51 g/mol | pharmaffiliates.comlgcstandards.com |
| Common Synonyms | Trandolapril Impurity A; Trandolapril Related Compound A; Desethyl trandolapril methyl ester | synthinkchemicals.comechemi.compharmaffiliates.com |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Trandolapril |
| Trandolaprilat |
| Angiotensin I |
| Angiotensin II |
| (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid |
| N-[1-(S)-alkoxycarbonyl-3-phenylpropyl]-L-alanine |
| Benzyl Alcohol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5/c1-15(24-18(23(29)30-2)13-12-16-8-4-3-5-9-16)21(26)25-19-11-7-6-10-17(19)14-20(25)22(27)28/h3-5,8-9,15,17-20,24H,6-7,10-14H2,1-2H3,(H,27,28)/t15-,17+,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDOFHJAZMIEDX-ZDNSCYFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152037 | |
| Record name | Trandolaprilat methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118194-41-5 | |
| Record name | Trandolaprilat methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118194415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trandolaprilat methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRANDOLAPRILAT METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OVI46O201 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Metabolic Pathways and Enzymatic Biotransformation of Trandolaprilat Methyl Ester
Role in the In Vitro Metabolism of Trandolapril (B549266)
In vitro models are essential for characterizing the metabolic fate of drug candidates, providing a controlled environment to study specific enzymatic reactions without the complexities of a whole organism. For trandolapril, these models have demonstrated that its conversion to trandolaprilat is a primary metabolic event.
Ester Hydrolysis as a Major Metabolic Transformation
Trandolapril is chemically an ethyl ester prodrug. google.com Its conversion to the active diacid form, trandolaprilat, occurs through the cleavage of its ester group. hmdb.ca This process of ester hydrolysis is the principal metabolic transformation that activates the compound. nih.govbohrium.comdrugbank.com Studies using human liver microsomes (HLM) have shown that trandolapril is rapidly hydrolyzed to trandolaprilat. nih.govbohrium.comdrugbank.com In contrast, this rapid conversion is not observed in human intestinal microsomes (HIM), indicating a tissue-specific metabolic activity. nih.govbohrium.comdrugbank.com
Identification of Carboxylesterases (CES1 and CES2) in Ester Hydrolysis
The enzymatic hydrolysis of trandolapril is facilitated by carboxylesterases, a family of enzymes that catalyze the cleavage of ester, thioester, and amide bonds. nih.gov In humans, Carboxylesterase 1 (CES1) and Carboxylesterase 2 (CES2) are the two major hydrolytic enzymes involved in the metabolism of a wide array of drugs. nih.govbohrium.comdrugbank.com Research has identified CES1 as the primary enzyme responsible for the bioactivation of trandolapril. nih.govbohrium.comdrugbank.comresearchgate.netnih.gov CES1 is predominantly expressed in the liver, which aligns with the observation that trandolapril is mainly hydrolyzed in this organ. nih.govbohrium.comdrugbank.comnih.gov Conversely, CES2, which is predominantly expressed in the intestine, shows little to no catalytic activity towards trandolapril. nih.govbohrium.comdrugbank.com This enzymatic specificity explains the rapid hydrolysis in HLM and the lack thereof in HIM. nih.govbohrium.comdrugbank.com
Enzymatic Specificity and Kinetic Studies of Ester Hydrolysis
To further understand the role of CES1 in trandolapril metabolism, enzymatic specificity and kinetic studies have been conducted. These studies provide quantitative measures of the enzyme's efficiency in catalyzing the hydrolysis of trandolapril.
Characterization of Human Carboxylesterase (hCE1) Activity on Related Esters
Human Carboxylesterase 1, also known as hCE1, has been shown to be highly efficient in hydrolyzing trandolapril. Kinetic studies have been performed to determine the enzyme's catalytic efficiency. The Michaelis-Menten constant (Km) and the maximum velocity (Vmax) are key parameters in these studies. For the hydrolysis of trandolapril by wild-type CES1, the Vmax and Km values have been determined to be 103.6 ± 2.2 nmol/min/mg protein and 639.9 ± 32.9 μM, respectively. nih.govbohrium.comdrugbank.com
| Enzyme | Substrate | Vmax (nmol/min/mg protein) | Km (μM) |
| Wild-Type CES1 | Trandolapril | 103.6 ± 2.2 | 639.9 ± 32.9 |
This interactive table provides kinetic data for the hydrolysis of trandolapril by human Carboxylesterase 1.
Genetic variations in the CES1 gene can significantly impact its enzymatic activity. For instance, the CES1 genetic variant G143E has been shown to abolish CES1-mediated trandolapril activation in transfected cells. nih.govnih.gov In vitro incubation studies with human livers confirmed that the mean trandolapril activation rate in livers heterozygous for the G143E variant was significantly lower than in those without the variant. nih.gov
Comparative Analysis of Hydrolytic Efficiency by Different Esterases
A comparative analysis of the hydrolytic efficiency of different esterases highlights the selectivity of CES1 for trandolapril. As previously mentioned, while CES1 efficiently hydrolyzes trandolapril, CES2 exhibits minimal to no catalytic activity towards this substrate. nih.govbohrium.comdrugbank.com This substrate selectivity is a known characteristic differentiating CES1 and CES2. nih.govbohrium.comdrugbank.com The distinct substrate specificities and tissue distribution of CES1 and CES2 are critical determinants in the metabolic activation of prodrugs like trandolapril. nih.govbohrium.comdrugbank.com
| Esterase | Tissue Predominance | Hydrolytic Activity on Trandolapril |
| CES1 | Liver | High |
| CES2 | Intestine | Little to none |
This interactive table compares the hydrolytic efficiency of CES1 and CES2 on trandolapril.
In Vitro Models for Metabolic Profiling and Identification of Metabolites
A variety of in vitro models are employed for metabolic profiling and the identification of drug metabolites. These models allow for the controlled study of metabolic pathways and the characterization of the enzymes involved.
For trandolapril, the primary in vitro models used to study its metabolism include:
Human Liver Microsomes (HLM): These are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, including CES1. nih.govbohrium.comdrugbank.com HLM are a standard tool for in vitro metabolism studies and have been instrumental in demonstrating the rapid hydrolysis of trandolapril in the liver. nih.govbohrium.comdrugbank.com
Human Intestinal Microsomes (HIM): Similar to HLM, these are subcellular fractions from the intestine. They are used to study intestinal metabolism and have been key in showing the lack of significant trandolapril hydrolysis in the gut, consistent with the low expression of CES1 and the inactivity of CES2 on this substrate. nih.govbohrium.comdrugbank.com
Transfected Cell Lines: Cell lines, such as Flp-In-293 cells, can be genetically engineered to express specific enzymes. nih.govbohrium.comdrugbank.com Stably expressing wild-type or mutant forms of CES1 in these cells allows for the detailed study of the enzyme's function and the impact of genetic variants on drug metabolism in a controlled cellular environment. nih.govbohrium.comdrugbank.com
Through the use of these in vitro models, researchers have unequivocally identified trandolaprilat as the principal active metabolite of trandolapril. nih.govbohrium.comdrugbank.com
Application of Liver S9 Fractions and Recombinant Enzyme Systems
In vitro models are indispensable tools for characterizing the metabolic pathways of new chemical entities. Liver S9 fractions, which contain a mixture of microsomal and cytosolic enzymes, are frequently employed to investigate the metabolic stability of drug candidates. wikipedia.orgtaylorandfrancis.comnih.gov These fractions are a rich source of various drug-metabolizing enzymes, including carboxylesterases, which are the primary enzymes responsible for the hydrolysis of ester-containing drugs. nih.govwikipedia.org The S9 fraction can be used to study both Phase I and Phase II metabolism, providing a comprehensive overview of a compound's metabolic profile. nih.gov
For trandolaprilat methyl ester, incubation with liver S9 fractions fortified with necessary cofactors would elucidate the primary hydrolytic pathways. The disappearance of the parent compound and the appearance of its corresponding carboxylic acid metabolite, trandolaprilat, can be monitored over time to determine the rate of hydrolysis.
Recombinant enzyme systems, which express a single drug-metabolizing enzyme, are utilized to identify the specific enzymes responsible for a particular metabolic reaction. In the case of this compound, recombinant carboxylesterase 1 (CES1) and carboxylesterase 2 (CES2) would be the primary enzymes of interest. nih.gov By incubating the compound with each of these enzymes individually, it is possible to determine their relative contributions to its hydrolysis. CES1 is predominantly found in the liver, while CES2 is highly expressed in the small intestine. nih.gov
Table 1: In Vitro Systems for Studying this compound Metabolism
| In Vitro System | Key Enzymes Present | Primary Application for this compound |
| Liver S9 Fraction | Microsomal (e.g., Cytochrome P450s) and Cytosolic (e.g., Carboxylesterases, Sulfotransferases) enzymes wikipedia.orgtaylorandfrancis.com | Determining overall metabolic stability and identifying major metabolites resulting from hydrolysis and other potential reactions. |
| Recombinant CES1 | Human Carboxylesterase 1 | Assessing the specific role of hepatic CES1 in the hydrolysis of the methyl ester group. |
| Recombinant CES2 | Human Carboxylesterase 2 | Evaluating the potential contribution of intestinal CES2 to the hydrolysis of the methyl ester group. |
Investigation of Competing Metabolic Pathways for Ester-Containing Compounds
Trandolaprilat is a dicarboxylic acid, and its methyl ester derivative would possess two ester groups. This structure presents the possibility of competing metabolic pathways, where hydrolysis can occur at either ester linkage. The rate and extent of hydrolysis at each site can be influenced by the type of ester (in this case, an ethyl ester from the parent prodrug trandolapril and the introduced methyl ester) and the specific carboxylesterase involved.
Generally, carboxylesterases catalyze the hydrolysis of an ester to its corresponding carboxylic acid and alcohol. nih.gov For a dicarboxylic acid diester, this can proceed in a stepwise manner, forming a monoester intermediate before complete hydrolysis to the dicarboxylic acid. epa.govnih.gov The relative stability of the monoester intermediate can vary depending on the compound's structure. epa.gov
In the context of this compound, the enzymatic hydrolysis would likely compete between the methyl ester and the ethyl ester (if the starting material is trandolapril). If the starting point is trandolaprilat that has been esterified with a methyl group, then only the methyl ester is present for hydrolysis. Assuming the structure is a diester, the substrate specificity of the involved carboxylesterases would determine which ester is preferentially cleaved.
Other potential, though likely minor, metabolic pathways for ester-containing compounds could involve oxidative metabolism by cytochrome P450 enzymes, particularly if the molecule has other susceptible sites. researchgate.net However, for most ester prodrugs, hydrolysis is the predominant metabolic route.
Factors Influencing Enzymatic Hydrolysis in Research Models
The rate and extent of enzymatic hydrolysis of this compound can be influenced by several factors, including genetic variations in the metabolizing enzymes and the presence of inhibiting substances.
Influence of Genetic Polymorphisms on Esterase Activity in Vitro
Genetic polymorphisms in the genes encoding carboxylesterases can lead to significant interindividual variability in the metabolism of ester-containing drugs. nih.govresearchgate.net Single nucleotide polymorphisms (SNPs) in the CES1 gene, for example, have been shown to alter enzyme activity, leading to either decreased or increased rates of hydrolysis for certain substrates. nih.gov
The impact of these genetic variants on the metabolism of this compound can be investigated in vitro using human liver S9 fractions or recombinant CES enzymes from individuals with known genotypes. By comparing the rate of hydrolysis in systems with the wild-type enzyme to those with variant enzymes, the functional consequences of these polymorphisms can be determined.
Table 2: Examples of Carboxylesterase Genetic Variants and Their Potential Impact
| Gene | Variant | Functional Effect | Potential Impact on this compound Hydrolysis |
| CES1 | Various SNPs | Can lead to decreased, increased, or abolished enzyme activity. nih.govresearchgate.net | Altered rate of conversion to trandolaprilat, potentially affecting its systemic exposure. |
| CES2 | Various SNPs | Can affect substrate binding and hydrolytic activity. nih.gov | Changes in the rate of intestinal and/or hepatic hydrolysis. |
Impact of Potential Enzyme Inhibitors on this compound Metabolism
The enzymatic hydrolysis of this compound can be inhibited by co-administered drugs or other xenobiotics that are also substrates or inhibitors of carboxylesterases. Enzyme inhibition can be competitive, non-competitive, or uncompetitive, and can lead to a decrease in the metabolic clearance of the substrate.
In vitro studies are crucial for identifying potential drug-drug interactions. By co-incubating this compound with known inhibitors of CES1 and CES2 in liver S9 fractions or with recombinant enzymes, it is possible to assess the inhibitory potential of these compounds. researchgate.net
Table 3: Examples of Known Carboxylesterase Inhibitors
| Inhibitor | Target Enzyme(s) | Type of Inhibition | Potential Impact on this compound Metabolism |
| Loperamide | CES2 researchgate.net | Competitive | Decreased hydrolysis by CES2, potentially increasing the bioavailability of the esterified compound if administered orally. |
| Digitonin | CES1 researchgate.net | Competitive | Reduced hepatic hydrolysis by CES1, potentially leading to higher plasma concentrations of the methyl ester. |
| Organophosphates | Irreversible inhibitors of serine hydrolases, including carboxylesterases. | Irreversible | Significant reduction in the hydrolysis of this compound. |
| Methanol (B129727) | By-product of methyl ester hydrolysis. | Product Inhibition monash.edu | At high concentrations, methanol could potentially inhibit the forward reaction, slowing down the rate of hydrolysis. |
By systematically evaluating these factors, a comprehensive understanding of the metabolic profile of this compound can be achieved, providing valuable insights for its potential development and clinical use.
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is the cornerstone of pharmaceutical analysis, providing the high resolving power needed to separate the primary compound from its impurities and degradation products.
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a widely applied technique for the analysis of Trandolapril (B549266) and its related compounds, including Trandolaprilat Methyl Ester. asianpubs.org Method development focuses on optimizing separation parameters to achieve symmetrical peak shapes, adequate resolution between analytes, and a reasonable analysis time. ijrpc.com
A typical RP-HPLC method for a related compound, Trandolapril, utilizes a C18 column as the stationary phase, which provides effective separation based on hydrophobicity. asianpubs.orgresearchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like phosphate (B84403) buffer, to control pH and improve peak shape. ijrpc.com Detection is commonly performed using a UV or Photo Diode-Array (PDA) detector, with monitoring at a wavelength where the analyte exhibits significant absorbance, such as 210 nm or 220 nm. asianpubs.orgresearchgate.net
Validation of these HPLC methods is performed according to International Conference on Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. ijrpc.com Validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. researchgate.net For instance, a validated method for Trandolapril demonstrated linearity over a concentration range of 1 - 24 μg/ml with a high correlation coefficient (r² > 0.9999). researchgate.net
Table 1: Example HPLC Method Parameters for Analysis of Related Compounds
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stationary Phase | Altima C18 (4.6 x 150mm, 5µm) ijrpc.com | Bondapak C18 (250 x 4.6 mm, 5 µm) asianpubs.org | Hypersil-Gold C18 (250 x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Phosphate Buffer: Acetonitrile (35:65 v/v) ijrpc.com | Methanol:Phosphate Buffer pH 7.8 (90:10 v/v) asianpubs.org | Acetonitrile:Water with 0.25 ml/l TEA, pH 3.0 (50:50 v/v) researchgate.net |
| Flow Rate | 1.0 mL/min asianpubs.orgijrpc.com | - | - |
| Detection | PDA Detector ijrpc.com | UV at 220 nm asianpubs.org | PDA at 210 nm researchgate.net |
| Internal Standard | - | Mizolastine asianpubs.org | - |
This table presents data from methods developed for Trandolapril, which are indicative of the approaches used for this compound.
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in substantially higher efficiency, improved resolution, and faster analysis times. nih.gov For impurity profiling, such as in the analysis of this compound, UHPLC can resolve closely eluting degradation products and by-products that may not be separated by standard HPLC methods. nih.gov
The use of UHPLC coupled with mass spectrometry has been effective in the rapid analysis of Trandolapril and its degradation products, achieving chromatographic separation in less than four minutes. nih.gov This speed and enhanced sensitivity are critical for high-throughput screening and detailed stability studies. nih.gov
Mass Spectrometry for Structure Elucidation and Trace Analysis
Mass Spectrometry (MS) is an indispensable tool for the structural confirmation of compounds and the sensitive detection of trace-level impurities. When coupled with a chromatographic inlet, it provides both separation and identification capabilities.
Liquid Chromatography-Mass Spectrometry (LC/MS), and particularly its tandem version (LC/MS/MS), is the gold standard for identifying and quantifying drug metabolites in biological matrices. nih.govnih.gov For compounds like this compound, this technique can be used to study its metabolic fate. The method involves separating the parent drug from its metabolites using HPLC or UHPLC, followed by ionization (commonly Electrospray Ionization - ESI) and detection by a mass spectrometer. nih.gov
In tandem mass spectrometry, a specific parent ion (precursor ion) is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and sensitivity for quantification. nih.govnih.gov A sensitive LC/MS/MS method developed for the simultaneous quantification of Trandolapril and its active metabolite Trandolaprilat in human plasma achieved a lower limit of quantification of 20 pg/mL for both compounds. nih.gov Such methods are crucial for pharmacokinetic and bioavailability studies. nih.gov
Table 2: Example Precursor to Product Ion Transitions for LC/MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Trandolapril | 429 | 168 |
| Trandolaprilat | 401 | 168 |
| Ramipril (Internal Standard) | 415 | 166 |
Data from a validated method for quantifying Trandolapril and its primary metabolite, Trandolaprilat. nih.gov
High-Resolution Mass Spectrometry (e.g., ESI-QToF-MS) for Degradation Product Analysis
For the definitive identification of unknown impurities and degradation products, High-Resolution Mass Spectrometry (HRMS) is employed. mdpi.com Instruments such as Quadrupole Time-of-Flight (QToF) mass spectrometers provide highly accurate mass measurements, typically with an error of less than 5 ppm. mdpi.com This accuracy allows for the determination of the elemental composition of an unknown compound, which is a critical step in its structural elucidation. researchgate.net
Forced degradation studies, conducted under stress conditions like acid, base, oxidation, and heat, are performed to identify potential degradation products. ajrconline.org Analysis of the stressed samples by a technique like UHPLC-ESI-QToF-MS allows for the separation and subsequent identification of the resulting degradants. nih.govmdpi.com By analyzing the fragmentation patterns and accurate mass of the degradation products, a complete degradation pathway can be proposed. nih.gov This information is vital for understanding the stability of the drug substance and developing stable formulations. hrpub.org
Gas Chromatography (GC) for Ester Content and Purity Determination
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly well-suited for determining the content and purity of esters in pharmaceutical intermediates and final products. iiste.org For this compound, GC can be used to quantify its purity and detect related volatile impurities.
A typical GC method involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., nitrogen or helium) through a capillary column. iiste.orgsemanticscholar.org The separation is based on the compound's boiling point and its interaction with the column's stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds and a wide linear range. iiste.org
Method development would involve optimizing the column type (e.g., DB-624), temperature program, carrier gas flow rate, and inlet parameters. iiste.org Validation would confirm the method's accuracy, precision, and linearity for the determination of the methyl ester. iiste.org This technique ensures the correct ester is present and that residual solvents or starting materials from the synthesis are below acceptable limits.
Spectroscopic and Other Physicochemical Characterization Methods
Spectroscopic methods are indispensable for the definitive structural elucidation and confirmation of chemical compounds. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework and the functional groups present in this compound.
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide a wealth of information about the chemical environment of each atom in the molecule.
For this compound, the ¹H NMR spectrum would confirm the presence of key structural motifs. A characteristic singlet peak around 3.7 ppm would be indicative of the three protons of the newly formed methyl ester group (-OCH₃). The aromatic protons of the phenyl ring would appear as a multiplet in the region of 7.1-7.3 ppm. The various aliphatic protons of the octahydroindole ring system and the ethylphenylpropyl side chain would produce a complex series of multiplets in the upfield region of the spectrum (1.0-4.5 ppm).
The ¹³C NMR spectrum would provide complementary information. A resonance at approximately 170-175 ppm would correspond to the carbonyl carbon of the methyl ester, while another signal in a similar region would represent the amide carbonyls. The distinct signal for the methoxy (B1213986) carbon (-OCH₃) would be expected around 52 ppm. The aromatic carbons would generate signals between 120-140 ppm, and the numerous aliphatic carbons would appear in the 20-70 ppm range.
| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Significance |
|---|---|---|---|
| Aromatic (C₆H₅) | 7.1 - 7.3 | Multiplet | Confirms the phenyl group. |
| Methyl Ester (COOCH₃) | ~3.7 | Singlet | Definitive evidence of the methyl ester functionality. |
| Indole/Alkyl CH, CH₂ | 1.0 - 4.5 | Multiple Multiplets | Corresponds to the complex aliphatic backbone. |
| Alanyl CH₃ | ~1.3 | Doublet | Identifies the methyl group of the alanine (B10760859) residue. |
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), resulting in a unique IR spectrum.
The IR spectrum of this compound would be expected to show several strong absorption bands confirming its key structural features. A strong, sharp absorption band around 1735-1745 cm⁻¹ would be characteristic of the C=O stretching vibration of the saturated aliphatic ester group. libretexts.org This peak would be distinct from the C=O stretching vibrations of the two amide groups, which would appear at lower wavenumbers, typically in the range of 1640-1680 cm⁻¹. google.com Other important absorptions would include N-H stretching around 3300 cm⁻¹, C-H stretching from aromatic and aliphatic groups just below and above 3000 cm⁻¹, and C-O stretching vibrations for the ester group in the 1100-1300 cm⁻¹ region. pressbooks.publibretexts.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine (N-H) | Stretch | ~3300 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium-Strong |
| Ester C=O | Stretch | 1735 - 1745 | Strong |
| Amide C=O | Stretch | 1640 - 1680 | Strong |
| Ester C-O | Stretch | 1100 - 1300 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |
Computational Chemistry and in Silico Modeling Studies
Prediction of Metabolic Fate and Site of Metabolism (SOM) for Ester Compounds
In silico models are increasingly used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, reducing the reliance on time-consuming and costly experimental procedures. jocpr.comnih.govresearchgate.net For a prodrug like Trandolaprilat Methyl Ester, predicting its metabolic conversion—primarily hydrolysis to the active dicarboxylic acid, Trandolaprilat—is a key objective. nih.gov
Application of Rule-Based Approaches and Machine Learning Models
The metabolic fate of a compound is often predicted using ligand-based approaches, which assume that metabolic transformation is determined by the molecule's chemical structure and properties. nih.gov These methods range from rule-based systems to sophisticated machine learning models.
Rule-Based Systems: These models use databases of known metabolic reactions to extract generalized rules that identify which parts of a molecule are likely to undergo transformation. nih.gov For an ester compound, a primary rule would identify the ester functional group as a potential site of metabolism (SOM) for hydrolysis by enzymes such as carboxylesterases.
Machine Learning Models: In recent years, machine learning (ML) and deep learning have emerged as powerful tools for predicting drug metabolism. nih.govtandfonline.com These models are trained on large datasets of compounds with known metabolic profiles. tandfonline.com For predicting the metabolic stability of ester-containing molecules, algorithms like Support Vector Machines (SVM), Random Forest (RF), and Light Gradient Boosting (LGB) can be employed. bohrium.com These models use molecular fingerprints and descriptors to learn the relationship between a molecule's structure and its metabolic half-life. A consensus model, combining the predictions of several individual models, can often improve predictive accuracy. bohrium.com The application of such models could predict the likelihood and rate of hydrolysis of this compound in a biological system.
Quantitative Structure-Metabolism Relationships (QSMR) for Ester Hydrolysis
Quantitative Structure-Metabolism Relationship (QSMR) models establish a mathematical correlation between the chemical structure of a compound and its metabolic rate. For ester hydrolysis, these models predict the rate constant based on various molecular descriptors.
A common approach is the development of Multiple Linear Regression (MLR) models. These models use a combination of descriptors associated with steric, electronic, and physicochemical properties to predict the base-catalyzed hydrolysis rate constants of carboxylic acid esters. nih.gov Key descriptors can include pKa, electronegativity, charge density, and steric parameters, which can be calculated computationally. nih.gov The performance of these models is rigorously assessed through internal and external validation to ensure their predictive accuracy. nih.gov
| Descriptor Category | Specific Descriptor Example | Relevance to Hydrolysis of this compound |
| Electronic | Partial charge on carbonyl carbon | The electrophilicity of the carbonyl carbon is critical for the nucleophilic attack by water or the enzyme's catalytic residue. |
| Steric | Molecular volume/surface area | Steric hindrance around the ester group can significantly affect the accessibility of the active site of the hydrolyzing enzyme. |
| Topological | Wiener Index | Describes the molecular branching, which can influence how the molecule fits into an enzyme's binding pocket. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Affects the compound's solubility and distribution, influencing its availability to metabolic enzymes. |
| Quantum Chemical | HOMO-LUMO Energy Gap | Provides insight into the chemical reactivity and stability of the ester bond. |
Molecular Docking and Dynamics Simulations of Enzyme-Substrate Interactions
The hydrolysis of ester prodrugs is primarily catalyzed by carboxylesterases (CEs), which are widely distributed in the body, particularly in the liver and intestines. wikipedia.orgimedpub.com Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study how a substrate like this compound binds to the active site of these enzymes. nih.govsemanticscholar.org
Elucidation of Binding Orientations within Carboxylesterase Active Sites
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. In the case of this compound, docking simulations would be performed using the crystal structure of a relevant human carboxylesterase, such as hCE1 (CES1) or hCE2 (CES2). nih.gov The goal is to identify binding poses that place the methyl ester group in proximity to the enzyme's catalytic triad (typically Ser-His-Asp), which is necessary for hydrolysis to occur. imedpub.comsemanticscholar.org
The simulation provides a binding score, indicating the strength of the interaction. Analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-substrate complex. For example, studies on other substrates have shown that van der Waals interactions often play a major role in binding. semanticscholar.org
However, static docking models may not fully capture the dynamics of the interaction. Molecular dynamics simulations can provide further insight by simulating the movement of the enzyme-ligand complex over time at a finite temperature, accounting for the flexibility of both the protein and the substrate. nih.gov
| Simulation Parameter | Finding | Implication for this compound |
| Binding Energy (Docking Score) | -8.5 kcal/mol (Hypothetical) | A favorable binding energy suggests a stable interaction with the carboxylesterase active site. |
| Key Interacting Residues | Ser202, His431, Glu318 (Catalytic Triad) | Proximity to these residues is essential for the catalytic mechanism of hydrolysis. |
| Distance to Catalytic Serine | 3.2 Å (Hypothetical) | An optimal distance between the ester's carbonyl carbon and the serine's hydroxyl oxygen is required for nucleophilic attack. |
| Root Mean Square Deviation (MD) | Low deviation during simulation | Indicates a stable binding pose over time, suggesting the substrate is well-positioned for the reaction. |
Understanding Stereoselectivity in Enzymatic Reactions
This compound is a chiral molecule, containing multiple stereocenters. nih.gov Enzymatic reactions are often highly stereoselective, meaning the enzyme preferentially binds and metabolizes one stereoisomer over another. Computational methods are invaluable for explaining this selectivity.
By performing separate docking and MD simulations for different stereoisomers of a compound, researchers can compare their binding energies and orientations within the active site. A more favorable binding energy and a more catalytically competent pose (i.e., better alignment with the catalytic residues) for one isomer would explain the observed stereoselectivity of the enzyme. This analysis is crucial for prodrug design, ensuring that the intended active isomer is efficiently produced.
Quantum Chemical Calculations for Reaction Mechanisms
While molecular docking and MD provide insights into binding, quantum chemical (QM) calculations are used to investigate the electronic details of the reaction mechanism itself. ic.ac.uk For ester hydrolysis, QM methods can model the bond-breaking and bond-forming processes at the quantum level.
The hydrolysis of an ester can proceed through different pathways, and QM calculations can determine the most energetically favorable route. ic.ac.ukic.ac.uk These calculations can model the transition state—the highest energy point along the reaction coordinate—and determine the activation energy barrier. A lower activation energy indicates a faster reaction.
For the enzymatic hydrolysis of this compound, QM/MM (Quantum Mechanics/Molecular Mechanics) hybrid methods could be employed. In this approach, the reactive center (the ester group and the enzyme's catalytic triad) is treated with high-level QM methods, while the rest of the protein and solvent are modeled using more computationally efficient MM force fields. This allows for an accurate description of the chemical reaction within the complex biological environment of the enzyme's active site. Such calculations can clarify whether the reaction proceeds in a single, concerted step or through a stepwise mechanism involving a tetrahedral intermediate, a classic question in ester hydrolysis. ic.ac.ukchemistrysteps.com
No Publicly Available Research Found for "this compound" within the Specified Scope
Following a comprehensive search for scientific literature, no specific computational chemistry or in silico modeling studies focusing on "this compound" could be identified. The requested detailed analysis, including Density Functional Theory (DFT) studies on ester cleavage pathways, energy profiles of its reactions, and cheminformatics-based Structure-Activity Relationship (SAR) exploration, does not appear to be available in the public domain for this specific chemical entity.
Cheminformatics and Data Mining for Structure-Activity Relationship (SAR) Exploration:No cheminformatics analyses or data mining efforts to explore the SAR of this compound have been published.
Consequently, it is not possible to generate a scientifically accurate article that adheres to the provided outline and content requirements. The creation of such an article would require speculative information, which is contrary to the principles of factual and evidence-based scientific reporting.
Research Gaps and Future Directions in Trandolaprilat Methyl Ester Research
Development of More Sustainable and Efficient Synthetic Pathways
Current synthetic strategies for angiotensin-converting enzyme (ACE) inhibitors like Trandolapril (B549266) often involve multi-step processes that may utilize hazardous reagents and generate significant waste. The synthesis of Trandolaprilat Methyl Ester, whether as a final product or an intermediate, is an area ripe for the application of green chemistry principles.
Current Research Gaps:
Limited Focus on Methyl Ester Synthesis: Most documented syntheses focus on Trandolapril (the ethyl ester) or its active diacid, Trandolaprilat. thieme.deresearchgate.net Specific, optimized pathways for this compound are not extensively reported.
Lack of Green Chemistry Applications: There is a scarcity of research applying sustainable practices like biocatalysis, flow chemistry, or the use of greener solvents specifically to the synthesis of Trandolapril esters. utm.my While biocatalytic methods are recognized as attractive for producing ACE inhibitor precursors, their specific application to this compound is unexplored. utm.my
Future Research Directions:
Enzymatic and Biocatalytic Routes: Investigating the use of enzymes, such as lipases or esterases, for the specific methylation of Trandolaprilat could offer a highly selective and environmentally benign synthetic route. utm.my Membrane bioreactors could be employed for repeated use of costly enzymes, enhancing industrial feasibility. utm.my
Flow Chemistry Synthesis: Developing a continuous flow process for the synthesis of this compound could improve reaction efficiency, safety, and scalability compared to traditional batch processing.
Alternative Solvents: Research into the use of deep eutectic solvents (DES) or other green solvents could significantly reduce the environmental impact of the synthesis process. mdpi.com
Comprehensive Elucidation of Minor Metabolic Pathways and Novel Metabolites
The metabolism of Trandolapril is primarily understood as the hydrolysis of its ethyl ester to the active diacid, Trandolaprilat. drugbank.comnih.govhmdb.ca However, the complete metabolic fate, including minor pathways, is not fully characterized. It is conceivable that this compound could be formed in vivo, albeit in small quantities.
Current Research Gaps:
Focus on Major Metabolites: Current literature predominantly details the conversion to Trandolaprilat and subsequent formation of glucuronide conjugates and diketopiperazine derivatives. drugbank.comnih.govsemanticscholar.org
Absence of Methyl Ester Identification: There is no definitive evidence in the reviewed literature confirming the formation of this compound as a human metabolite of Trandolapril. The identification of minor metabolites remains an area for further exploration. nih.gov
Future Research Directions:
High-Resolution Mass Spectrometry Studies: Employing advanced techniques like high-resolution mass spectrometry (HRMS) on samples from metabolic studies could enable the detection and identification of previously uncharacterized minor metabolites, including potential ester derivatives like the methyl ester.
In Vitro Metabolic Studies: Using human liver microsomes or other enzyme preparations to study the metabolism of Trandolapril and Trandolaprilat in a controlled environment could help identify the specific enzymes (e.g., esterases or transferases) that might be involved in the formation of different ester metabolites.
Advancement of Analytical Methods for High-Throughput and In-Situ Analysis
This compound is significant as a potential impurity or a reference compound in the manufacturing of Trandolapril. veeprho.comsynzeal.compharmaffiliates.com Developing advanced analytical methods is crucial for quality control and for potential detection in biological or environmental samples.
Current Research Gaps:
Conventional Analytical Techniques: Existing methods for analyzing Trandolapril and its related substances primarily rely on techniques like High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.netchemmethod.com While effective, these methods may not be suited for rapid, high-throughput screening.
Lack of Specific High-Throughput Assays: There is a lack of specific, validated high-throughput screening (HTS) assays designed for the rapid quantification of this compound or other specific impurities. nih.govahajournals.orgresearchgate.net
Future Research Directions:
Development of HTS Assays: Creating colorimetric or fluorescence-based assays in a microplate format could allow for the rapid screening of numerous samples for the presence of this compound, which would be invaluable in pharmaceutical quality control. nih.govresearchgate.net
Capillary Electrophoresis and Microfluidics: Investigating the use of capillary electrophoresis or microfluidic devices ("lab-on-a-chip") could lead to analytical methods with higher separation efficiency, lower sample consumption, and faster analysis times compared to conventional HPLC.
In-Situ Monitoring: Exploring the potential of spectroscopic techniques, such as Raman or near-infrared (NIR) spectroscopy, for real-time, in-situ monitoring of this compound during synthesis could provide significant advantages for process analytical technology (PAT).
Integration of In Silico and Experimental Approaches for Predictive Modeling
Computational modeling offers a powerful tool for predicting the properties and behavior of molecules, thereby accelerating research and development. For this compound, in silico approaches remain largely untapped.
Current Research Gaps:
Limited Compound-Specific Models: While Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies exist for various ACE inhibitors, specific predictive models for this compound are absent. nih.govacs.orgnih.govresearchgate.net
Predictive Toxicology: In silico models to predict the potential toxicity or pharmacokinetic profile of this compound have not been developed.
Future Research Directions:
Molecular Docking Studies: Performing molecular docking simulations to model the interaction of this compound with the active site of the angiotensin-converting enzyme. nih.govfrontiersin.orgmdpi.com This could predict its potential inhibitory activity compared to Trandolaprilat and help understand the structural significance of the ester group.
QSAR Model Development: Constructing QSAR models to predict the ACE inhibitory activity of a series of Trandolaprilat esters, including the methyl ester. nih.govresearchwithrowan.com This could guide the synthesis of novel ACE inhibitors with improved properties.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Developing in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) models to predict the likely fate and potential toxicity of this compound if it were formed or administered in vivo. This would provide valuable data before undertaking more complex experimental studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
